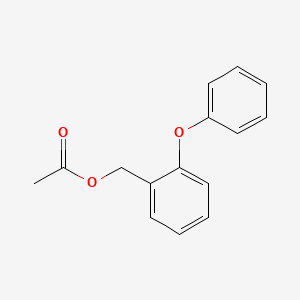

2-Phenoxybenzyl acetate

Description

Significance and Research Trajectory within Advanced Organic Synthesis

The significance of 2-phenoxybenzyl acetate (B1210297) in advanced organic synthesis is primarily linked to the broader importance of the phenoxybenzyl moiety. This structural unit is a core component of various biologically active molecules, most notably the pyrethroid class of insecticides. Research into compounds like 2-phenoxybenzyl acetate is often driven by the need to develop efficient and selective methods for constructing these larger, more complex structures.

Academic research has explored the synthesis of phenoxybenzyl acetates as a means to understand and optimize the formation of the ester linkage and to study the influence of the phenoxy group on the reactivity of the benzyl (B1604629) portion of the molecule. A notable synthesis of this compound involves the esterification of 2-phenoxybenzyl alcohol with acetic anhydride (B1165640) in the presence of pyridine (B92270). surrey.ac.uk This method provides a direct route to the target compound and allows for the study of its properties and subsequent reactions.

Furthermore, the study of such compounds contributes to the broader field of synthetic methodology. For instance, research into the oligomerization of related hydroxy monomers can be influenced by the presence of acetate groups, which can act as reactive diluents and control the functionality of the resulting polymers. surrey.ac.uk

Role as a Synthetic Intermediate and Precursor in Chemical Research

This compound serves as a valuable synthetic intermediate and precursor for the creation of more elaborate chemical entities. Its structure contains several reactive sites that can be targeted for further chemical transformations. The ester group can be hydrolyzed to regenerate the corresponding alcohol, 2-phenoxybenzyl alcohol, which is a common precursor in its own right.

In more complex synthetic pathways, derivatives of phenoxybenzyl acetate are key building blocks. For example, α-cyano-3-phenoxybenzyl acetate is a crucial intermediate in the synthesis of several pyrethroid insecticides. nih.govsioc-journal.cn The synthesis of these complex esters often involves the use of lipase-catalyzed reactions to achieve high enantioselectivity. nih.gov While not directly this compound, the fundamental chemistry involved in the synthesis and transformation of these related compounds underscores the potential of this compound as a foundational molecule for accessing a variety of structures.

Research has also demonstrated the conversion of related phenoxyphenyl acetates into other functional groups. For instance, methyl 2-(2-phenoxyphenyl)acetate has been used as a starting material to synthesize 2-(2-phenoxyphenyl)acetaldehyde (B13560365) through reduction and subsequent oxidation. nih.gov This highlights the utility of the acetate group as a protecting group for the alcohol, which can be deprotected and then oxidized to the aldehyde for further reactions.

Broader Classification within Ester Compounds Relevant to Applied Chemistry

From a chemical classification perspective, this compound is an arylmethyl acetate, a subset of the broader class of ester compounds. Esters are characterized by the presence of a carbonyl group adjacent to an ether linkage. The specific combination of a phenoxy-substituted benzyl alcohol and acetic acid gives rise to its unique physicochemical properties and potential applications.

In the context of applied chemistry, esters are widely utilized as solvents, plasticizers, fragrances, and in the synthesis of pharmaceuticals and agrochemicals. nih.gov While the direct applications of this compound are not as extensively documented as some of its derivatives, its structural similarity to compounds used in the fragrance industry (like 2-phenoxyethyl acetate) suggests potential, albeit underexplored, applications in this area. thegoodscentscompany.com

The presence of both an ether linkage (the phenoxy group) and an ester functionality within the same molecule places this compound in a class of compounds with potential for complex interactions and diverse chemical behavior. Its classification as a phenoxy ester also implies certain characteristics, such as a relatively high boiling point and solubility in organic solvents.

Physicochemical and Spectroscopic Data

Detailed analysis of this compound has provided valuable data regarding its physical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol |

| Appearance | Not specified in provided context |

| Boiling Point | High boiling point |

This data is based on general characteristics of phenoxy esters and related compounds.

Spectroscopic analysis is crucial for the identification and characterization of organic compounds. For this compound, carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed fingerprint of its carbon skeleton.

Table 2: ¹³C NMR Spectral Data for this compound surrey.ac.uk

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O | 180.0 |

| C1' (C-O of phenoxy) | 157.2 |

| C1 (C-CH₂ of benzyl) | 152.9 |

| C3 (benzyl) | 129.7 |

| C3' (phenoxy) | 128.1 |

| C2 (benzyl) | 127.9 |

| C2' (phenoxy) | 126.5 |

| C4' (phenoxy) | 119.2 |

| C2' (phenoxy) | 117.8 |

| CH₂ | 64.3 |

Note: The assignments for the aromatic carbons are based on the data provided in the referenced literature and may require further detailed analysis for unambiguous assignment.

Structure

3D Structure

Properties

IUPAC Name |

(2-phenoxyphenyl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-12(16)17-11-13-7-5-6-10-15(13)18-14-8-3-2-4-9-14/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATAUOLXKLPSKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=CC=C1OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Phenoxybenzyl Acetate and Its Derivatives

Esterification Pathways and Reaction Optimization

The formation of the ester linkage in 2-phenoxybenzyl acetate (B1210297) can be achieved through several classical and modified esterification pathways. Optimization of these reactions is crucial for achieving high yields and purity.

Fischer Esterification Modifications for Phenoxybenzyl Acetate Systems

Fischer-Speier esterification is a well-established method for producing esters by the acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.orgchemistrysteps.com The direct esterification of 2-phenoxybenzyl alcohol with acetic acid is a reversible reaction, and strategies to drive the equilibrium towards the product side are essential for achieving high yields. wikipedia.orgmasterorganicchemistry.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). wikipedia.orgoperachem.com Modifications to the standard Fischer esterification protocol for systems analogous to phenoxybenzyl acetate, such as benzyl (B1604629) acetate, often focus on catalyst selection and the effective removal of water, the primary byproduct. masterorganicchemistry.comscispace.com The use of a large excess of one of the reactants, typically the more cost-effective one, can also shift the equilibrium favorably. masterorganicchemistry.com

For instance, in the synthesis of benzyl acetate, various catalysts have been explored to improve yield and reaction time. The choice of catalyst can significantly impact the reaction conditions required.

| Catalyst | Reactant Ratio (Acid:Alcohol) | Reaction Time (hours) | Max. Yield (%) |

| Strong Acid Cation Exchange Resin | 4.0:5.0 | 10 | 84.23 |

| FeCl₃/Carbon | 1.0:1.8 | 2 | 89.10 |

| Phosphotungstic Acid | 2.5:1.0 | 2 | 90.0 |

| N-methylpyrrolidone hydrosulfate | 1.4:1.0 | 1 | Not Specified |

This table presents data for the synthesis of benzyl acetate, a structurally related ester, to illustrate the impact of different catalysts on reaction outcomes. scispace.com

Another critical optimization parameter is the removal of water as it is formed. This can be accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or by using dehydrating agents. operachem.com

Thionyl Chloride Mediated Esterification Approaches

An alternative to direct acid-catalyzed esterification involves the use of thionyl chloride (SOCl₂). This method typically proceeds in a two-step sequence. First, the carboxylic acid (acetic acid) is converted into a more reactive acyl chloride (acetyl chloride) by treatment with thionyl chloride. masterorganicchemistry.comlibretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion. masterorganicchemistry.com

In the second step, the resulting acetyl chloride is reacted with the alcohol (2-phenoxybenzyl alcohol). This reaction is generally rapid and irreversible. A base, such as pyridine (B92270), is often added to neutralize the HCl generated during this step. echemi.com The general mechanism involves the conversion of the alcohol's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the chloride ion. libretexts.orglibretexts.org

A typical procedure involves:

Reaction of acetic acid with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), to produce acetyl chloride. google.com

Subsequent reaction of the crude acetyl chloride with 2-phenoxybenzyl alcohol in the presence of a base like pyridine to yield 2-phenoxybenzyl acetate. echemi.com

This approach avoids the equilibrium limitations of Fischer esterification but requires handling of the corrosive and moisture-sensitive reagents, thionyl chloride and acetyl chloride.

Chemoenzymatic and Stereoselective Synthesis Approaches

The demand for enantiomerically pure compounds has driven the development of chemoenzymatic and stereoselective synthetic methods. These approaches offer high selectivity under mild reaction conditions.

Lipase-Catalyzed Transesterification for Enantioselective Production of Phenoxybenzyl Acetates

Lipases are widely used biocatalysts for the enantioselective synthesis of esters through hydrolysis, esterification, and transesterification reactions. mdpi.comunits.it For the production of optically active phenoxybenzyl acetate derivatives, such as (S)-α-cyano-3-phenoxybenzyl acetate, lipase-catalyzed transesterification has proven to be a highly effective method. nih.govnih.gov

In a notable study, the lipase (B570770) from Alcaligenes sp. was used to catalyze the enantioselective transesterification of the cyanohydrin of m-phenoxybenzaldehyde with vinyl acetate serving as the acyl donor. nih.govnih.gov The optimization of reaction parameters is critical to achieving both high conversion and high enantiomeric excess (e.e.).

Key findings from the optimization of this process include:

Solvent: Cyclohexane was identified as the optimal solvent among those tested. nih.gov

Temperature: An optimal temperature of 55°C was determined for achieving a higher degree of conversion. nih.gov

Enantioselectivity: While higher temperatures increased the reaction rate, the enantioselectivity of the lipase was observed to decrease. The highest enantiomeric excess achieved was 88.2%. nih.gov

| Parameter | Condition | Outcome |

| Solvent | Cyclohexane | Best solvent for the reaction |

| Temperature | 55°C | Optimal for higher conversion |

| Reactant Concentration (m-PBA) | 249 mmol/L | Substantially accelerated reaction rate |

| Lipase | From Alcaligenes sp. | Improved catalyzing efficiency |

| Conversion | Up to 80% | Achieved with optimized conditions |

| Enantiomeric Excess (e.e.) | Up to 88.2% | Highest value achieved |

This table summarizes the optimized conditions for the lipase-catalyzed synthesis of (S)-α-cyano-3-phenoxybenzyl acetate. nih.govnih.gov

One-Pot Multicomponent Reaction Strategies for Complex Phenoxybenzyl Acetates

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures by combining multiple reaction steps in a single vessel. researchgate.netsemanticscholar.org The synthesis of (S)-α-cyano-3-phenoxybenzyl acetate has been successfully achieved using a one-pot strategy that combines a chemical catalysis step with a biocatalytic resolution. nih.govnih.gov

This process involves the combination of an anion-exchange resin-catalyzed transcyanation and a lipase-catalyzed enantioselective transesterification. nih.gov The reaction starts with m-phenoxybenzaldehyde and acetone (B3395972) cyanohydrin, which, in the presence of the resin, form the corresponding cyanohydrin. This intermediate is then enantioselectively acylated in the same pot by the lipase using vinyl acetate. nih.gov This tandem approach streamlines the synthesis of the optically active acetate derivative.

Anion-Exchange Resin Catalysis in Tandem Synthetic Processes

Anion-exchange resins can function as effective base catalysts in organic synthesis. In the one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate, the anion-exchange resin D301 plays a crucial role in the initial transcyanation reaction between m-phenoxybenzaldehyde and acetone cyanohydrin. nih.govnih.gov The use of such a heterogeneous catalyst simplifies its removal from the reaction mixture.

Synthesis of Key Precursors and Intermediates for Phenoxybenzyl Acetate

The efficient synthesis of this compound and its derivatives relies on the strategic preparation of key precursors and intermediates. These foundational molecules provide the necessary scaffolds for subsequent chemical modifications and derivatizations.

Pathways to 2-Phenoxyphenyl Acetic Acid Derivatives

The synthesis of 2-phenoxyphenyl acetic acid derivatives is a critical step in the development of various compounds. A prominent approach involves the palladium-catalyzed Suzuki coupling reaction. inventivapharma.com This method has been successfully applied to couple boronic acids with alkyl halides to construct the core structure of these molecules. inventivapharma.com For instance, the synthesis of methyl and fluorine-substituted derivatives has been achieved through a sequence involving the preparation of an aryl boronic ester from aniline, followed by a Suzuki coupling, demonstrating an efficient multi-step pathway. inventivapharma.com

Another established route for creating phenylacetic acid derivatives is through the carbonylation of corresponding benzyl chlorides. Research has demonstrated that 2,4-dichlorophenylacetic acid can be synthesized in high yields from 2,4-dichlorobenzyl chloride under a carbon monoxide atmosphere, utilizing a palladium catalyst. researchgate.net This method provides a mild and effective way to prepare these derivatives. researchgate.net

Furthermore, the synthesis of substituted (2-phenoxyphenyl)acetic acids has been described for their anti-inflammatory activities. nih.govacs.org These syntheses often involve multi-step processes starting from simpler aromatic precursors, leading to the desired complex structures. nih.govacs.org The choice of synthetic route can be influenced by the desired substitution pattern on the aromatic rings.

| Starting Material | Key Reaction Type | Product | Reference |

|---|---|---|---|

| Aniline derivative and Alkyl Halide | Suzuki Coupling | Substituted Phenylacetic Acid | inventivapharma.com |

| 2,4-Dichlorobenzyl Chloride | Carbonylation | 2,4-Dichlorophenylacetic Acid | researchgate.net |

| Substituted Phenols and Phenylacetates | Multi-step synthesis | Substituted (2-phenoxyphenyl)acetic acids | nih.govacs.org |

Methods for 3-Phenoxybenzyl Alcohol Generation

3-Phenoxybenzyl alcohol is a crucial intermediate, particularly in the synthesis of pyrethroid insecticides. unisalento.itnih.gov Several methods for its generation have been developed and are widely used in industrial applications.

One common method is the hydrolysis of 3-phenoxybenzyl esters, such as 3-phenoxybenzyl acetate. This can be achieved through either acidic or basic hydrolysis, often in an aqueous organic medium like aqueous methanol (B129727). google.com For example, heating 3-phenoxy-benzyl acetate with sodium hydroxide (B78521) in methanol results in a high yield of 3-phenoxybenzyl alcohol. google.com

Another significant pathway is the reduction of 3-phenoxybenzoic acid. A well-documented procedure involves the use of sodium borohydride (B1222165) and boron trifluoride diethyl etherate in tetrahydrofuran (B95107) to achieve this transformation, yielding 3-phenoxybenzyl alcohol in good yields. prepchem.com

The generation of 3-phenoxybenzyl alcohol can also be accomplished through the hydrolysis of 3-phenoxybenzyl chlorides. google.com Additionally, the selective oxidation of 3-phenoxybenzyl alcohol can produce 3-phenoxybenzaldehyde, which is another important precursor in various synthetic routes. researchgate.net

| Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Phenoxy-benzyl acetate | Sodium hydroxide, Methanol | 3-Phenoxybenzyl alcohol | 95% | google.com |

| m-Phenoxybenzoic acid | Sodium borohydride, Boron trifluoride diethyl etherate | m-Phenoxybenzyl alcohol | 80% | prepchem.com |

| 3-Phenoxy-benzyl chloride | Hydrolysis | 3-Phenoxybenzyl alcohol | - | google.com |

Derivatization Strategies and Functionalization of Phenoxybenzyl Acetate Scaffolds

The phenoxybenzyl acetate scaffold serves as a versatile platform for the introduction of diverse functional groups and structural modifications. These derivatization strategies are aimed at enhancing the biological activity, altering the physicochemical properties, or enabling conjugation to other molecules.

C-H Amination and Aziridination for Targeted Structural Modification

Direct C-H amination and aziridination represent powerful tools for the late-stage functionalization of complex molecules, including phenoxybenzyl acetate scaffolds. These reactions allow for the introduction of nitrogen-containing functionalities at positions that might be difficult to access through traditional synthetic methods.

Enantioselective C-H amination can be achieved using catalysts such as cationic ruthenium(II)-pybox complexes. nih.gov This approach enables the stereocontrolled installation of amine groups, which are prevalent in biologically active compounds. While not specifically demonstrated on phenoxybenzyl acetate, the principles of this methodology are applicable to its aromatic C-H bonds.

Aziridination of olefinic functionalities that could be incorporated into phenoxybenzyl acetate derivatives is another valuable strategy. Aziridines are versatile synthetic intermediates that can undergo ring-opening reactions to introduce a variety of functional groups. researchgate.net Metal-free aziridination of unactivated olefins can be promoted by hydrogen bonding with fluorinated alcohol solvents, providing a mild method for this transformation. d-nb.info Furthermore, photoinduced, metal- and oxidant-free aziridination methods using azoxy-triazenes have been developed, offering a versatile approach for the functionalization of both activated and unactivated alkenes. nih.govchemrxiv.org Rhodium(II)-catalyzed intermolecular N-aryl aziridination of olefins using nonactivated N-atom precursors also provides a stereoselective and stereospecific route to a broad range of aziridines. nih.gov

| Transformation | Methodology | Key Features | Potential Application on Phenoxybenzyl Acetate Scaffold | Reference |

|---|---|---|---|---|

| C-H Amination | Cationic Ruthenium(II)-pybox catalysts | Enantioselective | Direct introduction of chiral amine functionalities on the aromatic rings. | nih.gov |

| Aziridination | Hydrogen-bond activation with fluorinated alcohols | Metal-free | Functionalization of introduced olefinic moieties. | d-nb.info |

| Aziridination | Photoexcited Azoxy-Triazenes | Metal- and oxidant-free | Versatile aziridination of diverse alkene substrates. | nih.govchemrxiv.org |

| Aziridination | Rh2(II)-Catalyzed N-Aryl Aziridination | Stereoselective and stereospecific | Construction of N-aryl aziridines from olefinic precursors. | nih.gov |

Functional Group Interconversions and Advanced Chemical Transformations

Functional group interconversions (FGIs) are fundamental to organic synthesis and play a crucial role in the derivatization of the phenoxybenzyl acetate scaffold. fiveable.mecompoundchem.com These transformations allow for the conversion of one functional group into another, enabling the synthesis of a wide array of derivatives from a common intermediate.

Key FGIs applicable to phenoxybenzyl acetate derivatives include:

Oxidation and Reduction: The benzylic position can be a site for oxidation or reduction reactions. For example, the alcohol precursor, 3-phenoxybenzyl alcohol, can be oxidized to the corresponding aldehyde, 3-phenoxybenzaldehyde. researchgate.net Conversely, carboxylic acid derivatives can be reduced to alcohols.

Substitution Reactions: The aromatic rings of the phenoxybenzyl moiety can undergo electrophilic aromatic substitution to introduce various substituents such as halogens, nitro groups, or alkyl groups. These groups can then be further transformed. For instance, a nitro group can be reduced to an amine, which can then be diazotized and substituted with a wide range of nucleophiles.

Esterification and Amidation: The acetate group can be hydrolyzed to the corresponding alcohol, which can then be re-esterified with different carboxylic acids to generate a library of ester derivatives. jocpr.com Similarly, if a carboxylic acid functionality is present, it can be converted to an amide through reaction with various amines.

Advanced chemical transformations can also be employed for more complex modifications. For example, cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings can be used to form new carbon-carbon bonds, allowing for the attachment of various aryl, vinyl, or alkynyl groups to the phenoxybenzyl scaffold.

Exploiting Click Chemistry for Phenoxybenzyl Acetate Conjugates and Functionalization

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. researchgate.net The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. researchgate.net This methodology offers a powerful tool for the functionalization of phenoxybenzyl acetate and the creation of its conjugates.

To utilize click chemistry, the phenoxybenzyl acetate scaffold would first need to be functionalized with either an azide (B81097) or an alkyne group. This can be achieved through standard synthetic transformations. For example, a hydroxyl group could be converted to an azide via a two-step process involving tosylation followed by nucleophilic substitution with sodium azide. Alternatively, an alkyne group could be introduced via Sonogashira coupling of a halogenated phenoxybenzyl acetate derivative with a terminal alkyne.

Once the "clickable" phenoxybenzyl acetate is prepared, it can be conjugated to a wide variety of molecules that bear the complementary functional group (alkyne or azide, respectively). This allows for the straightforward synthesis of conjugates with biomolecules, polymers, fluorescent dyes, or other moieties of interest. nih.govnyu.edunih.gov The bio-orthogonal nature of the click reaction ensures that it proceeds with high selectivity in the presence of other functional groups. researchgate.net

| Click Chemistry Reaction | Reactants | Product | Key Advantages | Potential Application | Reference |

|---|---|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-functionalized phenoxybenzyl acetate + Alkyne-containing molecule | 1,2,3-Triazole linked conjugate | High efficiency, mild conditions, high selectivity | Conjugation to biomolecules, polymers, and fluorescent probes. | researchgate.net |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide-functionalized phenoxybenzyl acetate + Strained alkyne (e.g., cyclooctyne) | 1,2,3-Triazole linked conjugate | Copper-free, suitable for biological systems | Bioconjugation in living cells. | sigmaaldrich.com |

| Staudinger Ligation | Azide-functionalized phenoxybenzyl acetate + Phosphine | Aza-ylide intermediate, leading to an amide bond | Bio-orthogonal, proceeds in aqueous environments | Ligation to phosphine-containing probes or biomolecules. | sigmaaldrich.com |

Reaction Mechanisms and Chemical Transformations of 2 Phenoxybenzyl Acetate

Hydrolytic Cleavage Mechanisms

The ester functional group in 2-phenoxybenzyl acetate (B1210297) is a primary site for hydrolytic reactions, which involve the cleavage of the ester bond by water. This process can be catalyzed by acids, bases, or enzymes, each following distinct mechanistic pathways.

Ester Hydrolysis in Chemical and Biochemical Systems

Ester hydrolysis is a cornerstone reaction in organic chemistry, proceeding primarily through nucleophilic acyl substitution. wikipedia.org The general mechanism involves the attack of a nucleophile (water or a hydroxide (B78521) ion) on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the alcohol moiety (2-phenoxybenzyl alcohol) as a leaving group. wikipedia.orgorganic-chemistry.org

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated. organic-chemistry.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. organic-chemistry.orgpw.live The subsequent steps involve proton transfers and the elimination of 2-phenoxybenzyl alcohol. This entire process is reversible and is the microscopic reverse of Fischer esterification. pw.livelibretexts.org The reaction can be driven to completion by using a large excess of water. pw.live

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a strong nucleophile, the hydroxide ion (OH⁻), directly attacks the carbonyl carbon. wikipedia.org This forms a tetrahedral intermediate, which then expels the 2-phenoxybenzyl alkoxide ion. A final, rapid acid-base reaction occurs where the alkoxide deprotonates the newly formed carboxylic acid (acetic acid), yielding a carboxylate salt and 2-phenoxybenzyl alcohol. pw.live This final deprotonation step is essentially irreversible, driving the reaction to completion. wikipedia.orgpw.live

Biochemically, the hydrolysis of esters is often mediated by a class of enzymes known as esterases or hydrolases. sioc-journal.cnwiley-vch.de These enzymes utilize specific amino acid residues in their active sites to catalyze the cleavage of the ester bond, often with high stereo- and regioselectivity. The mechanism typically involves the formation of an acyl-enzyme intermediate, which is then hydrolyzed to release the carboxylic acid and regenerate the active enzyme.

Role of Specific Catalysts in Phenoxybenzyl Acetate Hydrolysis

The rate and efficiency of 2-phenoxybenzyl acetate hydrolysis can be significantly enhanced by specific catalysts.

Solid-Acid Catalysts: Heterogeneous acid catalysts, such as sulfonated styrene-divinylbenzene copolymer resins (e.g., Amberlite), can effectively catalyze the hydrolysis of benzyl (B1604629) esters. masterorganicchemistry.com These catalysts provide acidic sites for the protonation of the ester's carbonyl group, initiating the hydrolytic cleavage. The use of a solid catalyst simplifies product separation and catalyst recovery. The hydrolysis of benzyl acetate using such resins is an equilibrium-limited reaction, with the conversion being dependent on the reaction temperature and the initial concentrations of reactants. masterorganicchemistry.com

Enzymatic Catalysts (Hydrolases): Enzymes, particularly lipases and esterases, are highly efficient catalysts for the hydrolysis of ester bonds in aqueous and non-aqueous media. sioc-journal.cn Lipases (EC 3.1.1.3), for example, are widely used for the kinetic resolution of racemic esters through enantioselective hydrolysis. sioc-journal.cn The hydrolysis of aryloxy-propan-2-yl acetates, which are structurally related to this compound, has been demonstrated using lipases from various microbial sources like Pseudomonas fluorescens and Candida antarctica. sioc-journal.cn The catalytic efficiency of these enzymes is influenced by factors such as pH, temperature, and the presence of co-solvents.

Below is a table summarizing the types of catalysts and their roles in ester hydrolysis.

Table 1: Catalysts in the Hydrolysis of this compound and Related Esters

| Catalyst Type | Example(s) | Mechanism of Action | Key Characteristics |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Protonates the carbonyl oxygen, enhancing carbon electrophilicity for water attack. organic-chemistry.org | Reversible reaction; requires excess water to favor products. pw.live |

| Homogeneous Base | Sodium Hydroxide (NaOH) | Provides a strong nucleophile (OH⁻) for direct attack on the carbonyl carbon. pw.live | Irreversible reaction due to the formation of a stable carboxylate salt. wikipedia.org |

| Solid Acid | Sulfonated Resins | Provides accessible acidic sites on a solid support for protonation. masterorganicchemistry.com | Facilitates easier product/catalyst separation; reaction is at equilibrium. masterorganicchemistry.com |

| Enzyme (Biocatalyst) | Lipases, Esterases | Utilizes an active site to bind the ester and facilitate nucleophilic attack, often via an acyl-enzyme intermediate. sioc-journal.cn | High efficiency and selectivity; operates under mild conditions. |

Oxidative Transformations

The this compound molecule possesses several sites susceptible to oxidative attack, including the aromatic rings and the benzylic methylene (B1212753) bridge. These transformations can lead to cleavage of the molecular backbone.

Mechanistic Studies of Oxidative Cleavage Pathways

Oxidative cleavage of this compound can occur through strong chemical oxidation, breaking the carbon-carbon bonds of the aromatic rings or the ether linkage. The reaction of aromatic compounds with powerful oxidizing agents, such as ozone or permanganate (B83412) under harsh conditions, can lead to ring cleavage. copernicus.orgthermofisher.com

The mechanism for the oxidation of aromatic systems often involves radical species. For instance, hydroxyl radicals (HO•) can add to the aromatic ring, forming a hydroxycyclohexadienyl radical. thermofisher.com This intermediate can then react with oxygen to form a peroxy radical, which may undergo rearrangement and subsequent cleavage to yield smaller, oxygenated products like oxoenals and organic acids. thermofisher.com Alternatively, oxidation can target the benzylic carbon, leading to the formation of a ketone or cleavage at the ether or ester bond.

Photo-Induced Oxidation Pathways

Photo-induced oxidation offers an alternative pathway for the transformation of this compound, often proceeding under milder conditions than chemical oxidation. This process typically involves the generation of highly reactive species initiated by light.

Visible-light photocatalysis, for example, can promote the aerobic oxidation of C–H bonds. scirp.org The benzylic C-H bonds in the 2-phenoxybenzyl moiety are particularly susceptible to this type of oxidation. The mechanism can involve a photosensitizer that, upon light absorption, initiates a single-electron transfer (SET) process, generating a radical intermediate from the substrate. scirp.org This radical can then react with molecular oxygen (O₂) to form oxidized products.

Advanced Oxidation Processes (AOPs) utilize light to generate potent oxidizing species like hydroxyl radicals (•OH). byjus.com For example, the photolysis of hydrogen peroxide (H₂O₂) with UV light produces •OH radicals, which can then attack the organic molecule. byjus.com Radical trapping experiments in related systems have shown that superoxide (B77818) radicals (•O₂⁻) and hydroxyl radicals are often the main reactive species responsible for degradation. byjus.com These radicals can attack the aromatic rings, leading to hydroxylation and eventual ring-opening, or abstract a hydrogen atom from the benzylic position, initiating a cascade of oxidative reactions.

Intramolecular and Intermolecular Rearrangements Relevant to Phenoxybenzyl Acetates

While this compound itself is not primed for the most common intramolecular rearrangements, related structural motifs are known to undergo such transformations under specific conditions.

The Fries rearrangement is a well-known reaction involving the transformation of a phenolic ester into a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgwikipedia.org This reaction involves the migration of the acyl group from the phenolic oxygen to the ortho or para position of the aromatic ring. wikipedia.org The mechanism proceeds through the formation of an acylium carbocation, which then acts as an electrophile in an electrophilic aromatic substitution reaction. wikipedia.org For a Fries rearrangement to occur, the ester must be an aryl ester (i.e., the oxygen of the ester group must be directly attached to the aromatic ring). Since this compound is a benzyl ester, it would not undergo a classic Fries rearrangement.

The Claisen rearrangement is another significant pericyclic reaction, specifically a pw.livepw.live-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. organic-chemistry.org The reaction requires heating and proceeds through a concerted, cyclic transition state to form a γ,δ-unsaturated carbonyl compound or, in the case of an allyl aryl ether, an ortho-allyl phenol. libretexts.orgcopernicus.org The 2-phenoxybenzyl group contains an ether linkage, but it is a benzyl phenyl ether, not an allyl aryl ether. The absence of the required allyl group means that this compound will not undergo a classic Claisen rearrangement.

While these specific named rearrangements are not directly applicable to the structure of this compound, intermolecular processes could be envisioned under harsh thermal or catalytic conditions, potentially involving cleavage and recombination of molecular fragments. However, such reactions are not commonly reported for this class of compounds, with hydrolytic and oxidative pathways being the dominant transformations.

Electrophilic and Nucleophilic Reactions of the Phenoxybenzyl Moiety

The phenoxybenzyl moiety of this compound offers several sites for both electrophilic and nucleophilic attack. The reactivity is dictated by the electronic properties of the two distinct aromatic rings and the nature of the benzylic carbon atom.

Electrophilic Aromatic Substitution:

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring wikipedia.orgmasterorganicchemistry.com. The reaction proceeds via a two-step mechanism involving the formation of a positively charged intermediate known as a benzenonium ion or sigma complex nih.gov. The substituents already present on the benzene (B151609) ring significantly influence both the rate of reaction (activation or deactivation) and the position of the incoming electrophile (regioselectivity) wikipedia.org.

In this compound, the two aromatic rings exhibit different reactivities towards electrophiles.

The Phenoxy Ring: This ring is substituted with an alkoxy group (-OR), which is a powerful activating group and an ortho, para-director wikipedia.org. The oxygen atom donates electron density to the ring through resonance, stabilizing the cationic intermediate formed during the substitution. This makes the phenoxy ring significantly more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene.

The Benzyl Ring: This ring is attached to the -CH₂OAc group. The ester group is remote from the ring, so its resonance effect is absent. However, the electronegative oxygen atoms exert an electron-withdrawing inductive effect, making the -CH₂OAc group weakly deactivating. Therefore, electrophilic substitution on this ring is expected to be slower than on benzene and significantly slower than on the phenoxy ring.

This difference in reactivity allows for selective substitution on the more activated phenoxy ring under controlled conditions. Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation masterorganicchemistry.com.

| Reaction | Typical Reagents | Expected Major Products (on Phenoxy Ring) |

| Nitration | HNO₃, H₂SO₄ | 2-(2-nitrophenoxy)benzyl acetate, 2-(4-nitrophenoxy)benzyl acetate |

| Bromination | Br₂, FeBr₃ | 2-(2-bromophenoxy)benzyl acetate, 2-(4-bromophenoxy)benzyl acetate |

| Sulfonation | SO₃, H₂SO₄ | 2-(2-sulfophenoxy)benzyl acetate, 2-(4-sulfophenoxy)benzyl acetate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(4-acylphenoxy)benzyl acetate (para-product often favored due to sterics) |

Nucleophilic Reactions:

Nucleophilic reactions on this compound primarily occur at two sites: the carbonyl carbon of the ester and the benzylic carbon.

Ester Hydrolysis: Like other esters, this compound can be hydrolyzed under acidic or basic conditions to yield 2-Phenoxybenzyl alcohol and acetic acid (or its conjugate base). The reaction involves the nucleophilic attack of water or a hydroxide ion on the electrophilic carbonyl carbon pearson.com. Studies comparing phenyl acetate and benzyl acetate suggest that benzyl esters hydrolyze more rapidly, a trend attributed to reduced resonance stabilization and less steric hindrance around the carbonyl group in benzyl acetate pearson.com.

Substitution at the Benzylic Carbon: The benzylic carbon is a key site for nucleophilic substitution reactions (SN1 and SN2) chemistrysteps.comkhanacademy.org. The acetate group can function as a leaving group, particularly when protonated under acidic conditions. The resulting benzylic carbocation in an SN1 pathway is resonance-stabilized by the adjacent benzene ring, making this a favorable process chemistrysteps.com. The benzylic position is also relatively unhindered, allowing for direct displacement via an SN2 mechanism with strong nucleophiles ias.ac.in. For instance, benzyl acetates can serve as electrophiles in palladium-catalyzed cross-coupling reactions with nucleophilic organoboronic acids (Suzuki-Miyaura coupling), demonstrating the reactivity of the benzylic C-O bond nih.gov.

Radical-Mediated Reaction Pathways

The most significant radical-mediated reactions involving this compound occur at the benzylic position. The C-H bonds on a benzylic carbon are weaker than typical alkyl C-H bonds because homolytic cleavage leads to a resonance-stabilized benzylic radical chemistrysteps.comlibretexts.orgmasterorganicchemistry.com. The unpaired electron in a benzyl radical can be delocalized into the π-system of the aromatic ring, significantly increasing its stability libretexts.org.

Benzylic Bromination:

A classic example of a radical-mediated pathway is benzylic bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or benzoyl peroxide) libretexts.orgchadsprep.com. Using NBS is crucial as it provides a low, steady concentration of bromine (Br₂), which favors the radical substitution pathway over electrophilic addition to the aromatic ring masterorganicchemistry.comchadsprep.com.

The mechanism for this reaction involves three key stages chemistrysteps.comlibretexts.org:

Initiation: The radical initiator causes homolytic cleavage of the N-Br bond in NBS, or of the Br-Br bond in the trace Br₂ present, to generate a bromine radical (Br•).

Propagation:

A bromine radical abstracts a hydrogen atom from the benzylic position of this compound. This is the rate-determining step and forms a resonance-stabilized 2-phenoxybenzyl radical and hydrogen bromide (HBr).

The newly formed benzylic radical reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form 2-(bromomethyl)phenoxy acetate and a new bromine radical, which continues the chain reaction libretexts.org.

Termination: The reaction ceases when radicals are consumed through combination reactions, for example, when two bromine radicals combine to form Br₂.

This reaction is highly selective for the benzylic position due to the stability of the radical intermediate chemistrysteps.com.

Oxidation and Autoxidation:

The benzylic carbon is also susceptible to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid chemistrysteps.commasterorganicchemistry.com. These reactions can also proceed through radical intermediates and typically convert the alkyl side chain into a carboxylic acid, provided there is at least one benzylic hydrogen libretexts.org.

Furthermore, like other compounds with reactive C-H bonds, this compound can undergo autoxidation in the presence of oxygen. This process involves the formation of peroxy radicals (ROO•) at the benzylic position. The propagation rate constants for the autoxidation of benzyl acetate are influenced by the reactivity of the substrate and the stability of the resulting peroxy radical cdnsciencepub.com.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are indispensable for the separation and quantification of 2-Phenoxybenzyl acetate (B1210297) from complex mixtures, ensuring its purity and facilitating detailed analysis.

Gas chromatography is a primary technique for assessing the purity and determining the concentration of 2-Phenoxybenzyl acetate. The method's high resolution and sensitivity make it ideal for separating the target compound from starting materials, byproducts, and residual solvents. In a typical GC analysis, a capillary column, such as one with a bonded phase like a DB-WAX, is employed. The oven temperature is programmed to ensure the efficient separation of components based on their boiling points and polarities. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through the column.

For purity determination, a Flame Ionization Detector (FID) is commonly used due to its excellent response to organic compounds. The peak area of this compound relative to the total peak area of all components in the chromatogram provides a quantitative measure of its purity. When coupled with a mass spectrometer (GC-MS), this technique not only quantifies the compound but also provides structural confirmation of the analyte and any impurities present rsc.orgbris.ac.uk. The concentration of this compound in a sample can be accurately determined by using an internal or external standard method. For instance, in the analysis of related organic acetates, acetonitrile has been found to be a suitable solvent, and a split injection mode can be utilized to ensure good separation of volatile components coresta.org.

A general set of GC parameters that could be adapted for the analysis of this compound is presented in the table below.

| Parameter | Value |

| Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) |

| Carrier Gas | Helium |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Injection Mode | Split |

This table represents a typical starting point for method development and is based on general principles of GC analysis for similar compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound, particularly for samples that may not be suitable for GC due to thermal instability or low volatility. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.

A study on the simultaneous determination of the structurally related compound 2-phenoxyethanol and other preservatives utilized a Lichrosorb C8 column with an isocratic mobile phase consisting of a mixture of acetonitrile, tetrahydrofuran (B95107), and water nih.gov. For this compound, a C18 column would also be highly effective. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous component, often with a small amount of acid (e.g., acetic or formic acid) to ensure good peak shape epa.gov. UV detection is suitable for quantification, with the detection wavelength set to an absorbance maximum of the phenoxybenzyl moiety. The concentration of this compound can be determined by comparing its peak area to a calibration curve generated from standards of known concentration.

The following table outlines a potential set of HPLC conditions for the analysis of this compound.

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) with 0.1% Acetic Acid |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 270 nm |

| Injection Volume | 10 µL |

These conditions are based on established methods for similar aromatic esters and would likely require optimization for this compound.

Mass spectrometry is a powerful tool for the structural elucidation of this compound and its metabolites or derivatives. When coupled with a chromatographic separation technique like GC or HPLC, it provides both retention time and mass-to-charge ratio (m/z) information, which is invaluable for identification.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses. Esters commonly undergo cleavage of the bond next to the carbonyl group, which for this compound would lead to the loss of the acetoxy group or the formation of an acylium ion analyticaltoxicology.com. Another significant fragmentation pathway would be the cleavage of the ether linkage or the benzylic C-O bond. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental compositions and further confirming the structure.

In metabolic studies, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is instrumental in identifying biotransformation products. Metabolites are often more polar than the parent compound due to the introduction of hydrophilic groups (e.g., hydroxyl groups). The mass spectrometer can be set to detect expected mass shifts corresponding to common metabolic reactions like hydroxylation, hydrolysis of the ester, or ether cleavage.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively for monitoring the progress of the synthesis of this compound and for the preliminary purification of the product rsc.org. In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, most commonly silica gel rsc.org.

The plate is then developed in a chamber containing a suitable mobile phase, or eluent. For a compound of intermediate polarity like this compound, a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate is commonly used rsc.orgwalisongo.ac.id. By adjusting the ratio of these solvents, the separation of the product from the reactants (e.g., 2-phenoxybenzyl alcohol and acetic anhydride (B1165640) or acetyl chloride) can be optimized. For instance, a mobile phase of n-hexane:ethyl acetate (5:1) has been used to monitor the synthesis of a structurally similar compound, ethyl-2-(4-allyl-2-methoxyphenoxy)acetate fishersci.com. The spots can be visualized under UV light, as the aromatic rings in this compound will absorb UV radiation. The disappearance of the starting material spot and the appearance of a new product spot with a different retention factor (Rf) value indicate the progression of the reaction fishersci.comchemicalbook.com.

For purification, preparative TLC can be employed, where a larger amount of the crude product is applied as a band to a thicker TLC plate. After development, the band corresponding to the pure product is scraped from the plate, and the compound is extracted from the silica gel with a suitable solvent.

Spectroscopic Identification and Structural Analysis

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals for each type of proton in the molecule. The methyl protons of the acetate group are expected to appear as a sharp singlet in the upfield region, typically around δ 2.1 ppm. The benzylic methylene (B1212753) protons (-CH₂-) would also appear as a singlet, further downfield due to the deshielding effect of the adjacent oxygen and aromatic ring, likely in the range of δ 5.0-5.2 ppm. The aromatic protons on the two phenyl rings would produce a complex pattern of multiplets in the downfield region, generally between δ 6.9 and 7.4 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. The methyl carbon of the acetate group would appear at a high field, around δ 21 ppm. The carbonyl carbon of the ester is significantly deshielded and would be found far downfield, typically in the range of δ 170-171 ppm. The benzylic methylene carbon would resonate around δ 65-70 ppm. The aromatic carbons would show a series of signals in the δ 115-160 ppm region, with the carbons directly attached to oxygen atoms appearing at the lower field end of this range.

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound based on the analysis of structurally related compounds such as 2-methoxyphenyl acetate and benzyl (B1604629) acetate rsc.orghmdb.ca.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| ~2.1 | Singlet | -C(O)CH₃ |

| ~5.1 | Singlet | -OCH₂- |

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~21.0 | -C(O)CH₃ |

| ~66.0 | -OCH₂- |

| ~118-130 | Aromatic CH |

| ~136.0 | Aromatic C-CH₂ |

| ~157.0 | Aromatic C-O |

These tables contain predicted data based on analogous compounds and are intended for illustrative purposes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. Analysis of these bands provides a molecular fingerprint, confirming the presence of the ester, ether, and aromatic functionalities.

The most prominent feature in the FTIR spectrum of an acetate ester is the carbonyl (C=O) stretching vibration, which typically appears as a strong, sharp band. For this compound, this band is expected in the region of 1735-1750 cm⁻¹. The exact position of this peak can be influenced by the electronic effects of the neighboring phenoxybenzyl group.

Another key region is the C-O stretching vibrations of the ester group. Two distinct C-O stretching bands are anticipated: an asymmetric C-O-C stretch (ester ether) typically found between 1250-1230 cm⁻¹, and a symmetric stretch appearing around 1050-1030 cm⁻¹. The presence of the phenoxy group introduces an additional aryl-alkyl ether C-O stretching vibration, which is also expected in the fingerprint region, typically around 1240 cm⁻¹.

The aromatic rings (both the phenyl and the phenoxy moieties) give rise to several characteristic absorptions. The C=C stretching vibrations within the aromatic rings are observed as a series of bands in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are typically seen as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). Out-of-plane C-H bending vibrations, which can give information about the substitution pattern of the benzene (B151609) rings, appear as strong bands in the 900-675 cm⁻¹ range. edinburghanalytical.com

Finally, the aliphatic C-H stretching vibrations from the methylene (-CH₂-) and methyl (-CH₃) groups of the acetate moiety are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3100-3030 | C-H Stretch | Aromatic | Medium-Weak |

| 2960-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Medium-Weak |

| 1745 | C=O Stretch | Ester (Carbonyl) | Strong |

| 1600, 1580, 1490 | C=C Stretch | Aromatic Ring | Medium |

| 1240 | C-O Stretch | Aryl-Alkyl Ether | Strong |

| 1230 | C-O-C Stretch (asymmetric) | Ester | Strong |

| 1040 | C-O-C Stretch (symmetric) | Ester | Medium |

UV-Visible Spectroscopy for Electronic Transitions and Complex Characterization

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The chromophores within this compound—the two phenyl rings and the carbonyl group of the ester—are responsible for its UV absorption profile.

The primary electronic transitions observed in aromatic compounds are π → π* transitions. shimadzu.com For this compound, the presence of two benzene rings leads to characteristic absorption bands in the UV region. A strong absorption band, known as the E2-band, is expected around 200-220 nm, corresponding to a π → π* transition of the phenyl groups. A weaker, fine-structured band, the B-band, which is characteristic of the benzene ring, is expected at longer wavelengths, typically around 260-270 nm. shimadzu.com

The carbonyl group (C=O) of the ester is also a chromophore. It can undergo a weak n → π* transition, which involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. This transition for esters typically occurs in the region of 205-215 nm and often appears as a shoulder on the more intense π → π* absorption band of the aromatic rings. science-softcon.de The presence of the phenoxy group, an auxochrome, can cause a slight red shift (bathochromic shift) of the absorption maxima to longer wavelengths and an increase in absorption intensity (hyperchromic effect).

When this compound acts as a ligand to form metal complexes, UV-Visible spectroscopy can be used to characterize the complex formation. The coordination of a metal ion to the ligand can perturb the electronic energy levels of the chromophores, leading to shifts in the absorption bands (either red or blue shifts) compared to the free ligand. Furthermore, new absorption bands may appear in the visible region due to d-d transitions (for transition metals) or charge-transfer transitions between the metal and the ligand, which can impart color to the complex. nih.gov

Table 2: Expected UV-Visible Absorption Data for this compound in a Non-polar Solvent

| λmax (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~ 210 | π → π* | Phenyl Rings |

| ~ 215 | n → π* | Carbonyl (Ester) |

Elemental Analysis and Complementary Characterization Methods

Atomic Absorption Spectroscopy (AAS) and Conductivity Measurements for Metal Complexes

When this compound is used as a ligand to form coordination complexes with metal ions, complementary techniques such as Atomic Absorption Spectroscopy (AAS) and conductivity measurements become essential for full characterization.

Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique used to determine the concentration of specific metal elements in a sample. scienceready.com.au In the context of a this compound metal complex, AAS is used to quantify the amount of metal present. By analyzing a known mass of the complex, the experimental percentage of the metal can be determined. This experimental value is then compared to the theoretical percentage calculated for the proposed structure of the complex. This comparison is critical for confirming the stoichiometry of the complex, i.e., the metal-to-ligand ratio. researchgate.net For example, AAS can distinguish between a 1:1 and a 1:2 metal-to-ligand complex.

Table 4: Hypothetical AAS Data for a Copper(II) Complex of this compound

| Proposed Formula | Molar Mass ( g/mol ) | Theoretical Cu % | Experimental Cu % (from AAS) |

|---|---|---|---|

| [Cu(C₁₅H₁₄O₃)Cl₂] | 420.81 | 15.10% | 15.05% |

Conductivity Measurements provide insight into the electrolytic nature of the metal complex in solution. semanticscholar.org By dissolving the complex in a suitable solvent (like DMF or DMSO) and measuring the molar conductance (ΛM), one can determine whether the complex is an electrolyte or a non-electrolyte. The magnitude of the molar conductance value indicates the number of ions present in the solution. acs.org For instance, a non-electrolyte complex, where all counter-ions are coordinated to the metal center, will have a very low molar conductance value. In contrast, a 1:1 electrolyte, where one ion dissociates from the complex in solution, will exhibit a significantly higher conductance value, and a 1:2 electrolyte will show an even higher value. This information is crucial for deducing the coordination sphere of the metal ion. uobabylon.edu.iqukm.my

Table 5: Expected Molar Conductance Ranges for Metal Complexes in DMF

| Electrolyte Type | ΛM (Ω⁻¹ cm² mol⁻¹) | Example |

|---|---|---|

| Non-electrolyte | 0 - 40 | [M(L)₂Cl₂] |

| 1:1 | 65 - 90 | [M(L)₂Cl]Cl |

| 1:2 | 160 - 220 | [M(L)₂]Cl₂ |

| 1:3 | 270 - 360 | [M(L)]Cl₃ |

(L = this compound ligand)

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of 2-Phenoxybenzyl Acetate (B1210297) and Analogs

Quantum chemical studies employ the principles of quantum mechanics to calculate the properties of molecules. These methods are fundamental to understanding the intrinsic electronic characteristics that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations can determine optimized molecular geometries, electronic properties, and spectroscopic parameters.

For molecules structurally related to 2-phenoxybenzyl acetate, such as ethyl 2-(4-aminophenoxy)acetate, DFT calculations have been performed using functionals like B3LYP with basis sets such as 6-311++G(d,p). nih.govmdpi.com These studies yield optimized geometric parameters (bond lengths and angles) that are in good agreement with experimental data from X-ray crystallography, validating the accuracy of the theoretical models. mdpi.com Key electronic properties derived from DFT include the distribution of electron density, dipole moment, and the energies of molecular orbitals, which are essential for understanding reactivity. researchgate.net

Table 1: Comparison of Selected Theoretical and Experimental Geometric Parameters for a Phenoxyacetate (B1228835) Analog

| Parameter | Bond/Angle | Theoretical (DFT) Value | Experimental (X-ray) Value |

|---|---|---|---|

| Bond Length | C-O (ether) | 1.38 Å | 1.37 Å |

| Bond Length | C=O (ester) | 1.21 Å | 1.20 Å |

| Bond Angle | O-C-C (ester) | 110.5° | 111.2° |

| Dihedral Angle | C-O-C-C | 178.5° | 179.1° |

Note: Data presented is illustrative for a phenoxyacetate analog to demonstrate the typical correlation between DFT calculations and experimental results.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgwikipedia.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the key orbitals involved in chemical reactions. researchgate.netlibretexts.org

The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons, while the LUMO's energy is related to the electron affinity and indicates its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. wikipedia.orgresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large gap indicates high kinetic stability. DFT calculations are commonly used to determine the energies of these frontier orbitals. nih.govmdpi.com

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors for a Phenoxyacetate Analog

| Parameter | Value (eV) | Implication |

|---|---|---|

| EHOMO | -5.89 | Electron-donating capability |

| ELUMO | -1.12 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.77 | High kinetic stability and low reactivity |

Note: Values are representative for a related phenoxyacetate structure and illustrate the output of FMO analysis.

Molecular Modeling and Simulation Approaches for Conformational Analysis and Interactions

Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are used to study the dynamic behavior of molecules over time. dovepress.com These methods allow for the exploration of a molecule's conformational landscape and its interactions with its environment, such as a solvent or a biological receptor. researchgate.netresearchgate.net

Conformational analysis of flexible molecules like this compound is crucial, as the three-dimensional shape of a molecule dictates its activity. Systematic searches and MD simulations can identify low-energy, stable conformations. nih.gov For related phenoxyalkylamine compounds, conformational analysis has been used to propose the active conformation by superimposing stable structures onto a rigid, active molecule. nih.gov

MD simulations can also elucidate the nature and strength of intermolecular interactions. dovepress.com By simulating the molecule in a solvent like ethyl acetate or water, researchers can analyze radial distribution functions to identify key interactions, such as hydrogen bonds or pi-alkyl interactions, between the solute and solvent molecules. researchgate.net These simulations provide a detailed picture of solvation and can help explain physical properties and behavior in solution.

Structure-Activity Relationship (SAR) Studies: Theoretical and Experimental Correlation

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. derpharmachemica.com When these relationships are quantified using computational methods, they are known as Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov QSAR models are mathematical equations that correlate molecular descriptors (physicochemical properties) with activity, providing a framework for predicting the activity of new compounds and guiding the design of more potent analogs. derpharmachemica.commdpi.com

For series of (2-benzylcarbamoyl-phenoxy)-acetic acid and 2-phenoxy-N-phenylacetamide derivatives, 2D and 3D-QSAR studies have been successfully performed. derpharmachemica.comnih.gov These models utilize various descriptors representing steric, electronic, and hydrophobic properties. Statistical methods like Multiple Linear Regression (MLR) and k-Nearest Neighbor (kNN) are employed to build the models, which are then validated for their predictive power. derpharmachemica.comnih.gov

Predicting how strongly a molecule will bind to a biological target is a central goal in computational drug design. columbia.edu Molecular docking is a widely used technique to predict the preferred orientation (binding pose) of a ligand when bound to a receptor. researchgate.net The docking process is followed by a scoring function that estimates the binding affinity, typically expressed as a binding energy. nih.gov These methods allow for the rapid screening of large compound libraries to identify potential hits.

More rigorous methods, such as free energy perturbation (FEP) and thermodynamic integration (TI), can provide more accurate predictions of binding affinity but are computationally more expensive. columbia.educhemrxiv.org These approaches simulate the physical process of binding to calculate the free energy change. Machine learning and deep learning models are also emerging as powerful tools for predicting binding affinity, trained on large datasets of protein-ligand complexes with known affinities. chemrxiv.orgarxiv.org

Chirality plays a pivotal role in the biological activity of many compounds, as biological systems (e.g., enzymes, receptors) are themselves chiral. nih.gov Different stereoisomers (enantiomers or diastereomers) of a molecule can exhibit significantly different potencies and pharmacological profiles. rsc.org This is because only one isomer may fit correctly into the binding site of a target protein to elicit a response.

Computational studies can shed light on these differences. For example, molecular modeling can reveal why one stereoisomer binds more favorably to a target than another. nih.gov Furthermore, stereochemistry can influence a compound's absorption and transport across biological membranes, as these processes can be mediated by stereoselective transport proteins. nih.gov Studies on chiral compounds have shown that differences in antimalarial activity between isomers could be attributed to stereoselective uptake mechanisms. nih.gov Therefore, any chiral center in this compound or its analogs would necessitate separate evaluation of each stereoisomer's activity.

Biochemical and Molecular Mode of Action Studies in Non Mammalian Biological Systems

Interaction with Voltage-Gated Sodium Channels in Invertebrates

Voltage-gated sodium channels (VGSCs) are transmembrane proteins crucial for the generation and propagation of action potentials in the nervous systems of invertebrates. nih.govnih.govmdpi.com These channels are the primary target for pyrethroid insecticides, which are structurally related to 2-phenoxybenzyl acetate (B1210297). nih.govnih.govusda.govnih.govnih.gov

Pyrethroid compounds disrupt the normal gating kinetics of invertebrate VGSCs. nih.govresearchgate.net They bind to the channel and significantly delay its closure (inactivation), leading to a prolonged influx of sodium ions following a nerve impulse. nih.govnih.govnih.gov This persistent depolarization results in nerve hyperexcitation, characterized by repetitive firing, which can lead to paralysis and ultimately the death of the insect. nih.govnih.gov

Computational models and mutational analyses have identified two putative pyrethroid receptor sites, termed PyR1 and PyR2, on the insect sodium channel. mdpi.com These sites are located in hydrophobic pockets at the interface of different domains of the channel protein. mdpi.comportlandpress.com Specifically, PyR1 is thought to be at the interface between domains II and III, involving the IIS5 and IIIS6 helices and the IIS4-S5 linker. mdpi.comportlandpress.com The binding of pyrethroids to these sites stabilizes the open state of the channel. nih.govmdpi.com

Table 1: Key Properties of Pyrethroid Interaction with Invertebrate VGSCs

| Property | Description | Primary Consequence in Invertebrates |

|---|---|---|

| Target Site | Voltage-Gated Sodium Channel (VGSC) | Disruption of nerve signal transmission |

| Binding Action | Binds to the open state of the channel, delaying inactivation | Prolonged sodium ion influx |

| Physiological Effect | Nerve hyperexcitation and repetitive firing | Paralysis and death |

| Receptor Sites | Two putative sites: PyR1 and PyR2 | Stabilization of the open channel conformation |

The interaction of pyrethroids with insect sodium channels is highly dependent on the conformational state of the channel. nih.govresearchgate.net There is substantial evidence that these compounds bind preferentially to the open state of the VGSC. nih.govnih.govresearchgate.netmdpi.com This phenomenon, known as "use-dependence" or "state-dependence," means that the modification of the channel is significantly enhanced by repeated nerve stimulation that causes the channels to open frequently. nih.govresearchgate.net While some Type I pyrethroids may also bind to the resting state of the channel, Type II pyrethroids exhibit a strong preference for the activated, open state. nih.gov This state-dependent binding contributes to their high efficacy, as their toxic effect is amplified during periods of increased neuronal activity in the target insect. nih.gov

Enzymatic Detoxification and Metabolism in Non-Mammalian Organisms

Insects and other non-mammalian organisms possess robust enzymatic defense systems to metabolize and detoxify foreign compounds (xenobiotics), including insecticides. researchgate.netnih.gov These detoxification mechanisms are a primary factor in the development of insecticide resistance. usda.gov

Carboxylesterases (CarEs) are a key group of hydrolytic enzymes that play a critical role in the detoxification of pyrethroids. nih.govresearchgate.netmdpi.com These enzymes catalyze the hydrolysis of the ester bond found in pyrethroid molecules, breaking them down into less toxic alcohol and carboxylic acid metabolites. researchgate.netresearchgate.netfrontiersin.org This initial metabolic step is crucial for accelerating the degradation of these pesticides. researchgate.net In many insect species, elevated levels of esterase activity, often resulting from the overexpression of specific esterase genes, are a major mechanism of resistance to pyrethroid insecticides. mdpi.com

In addition to esterases, other enzyme families are integral to the detoxification of pyrethroid-related compounds in insects. researchgate.netnih.gov

Cytochrome P450 Monooxygenases (CYPs): This large and diverse superfamily of enzymes is a primary component of Phase I detoxification. nih.govwalshmedicalmedia.comresearchgate.net CYPs catalyze oxidative reactions, such as hydroxylation, which increases the water solubility of xenobiotics, facilitating their subsequent metabolism and excretion. walshmedicalmedia.com Increased expression of specific CYP genes is frequently linked to metabolic resistance against pyrethroids in various insect pests. mdpi.com

Glutathione (B108866) S-Transferases (GSTs): These enzymes are primarily involved in Phase II detoxification. nih.govnih.govmdpi.com GSTs catalyze the conjugation of metabolites with the endogenous antioxidant glutathione, rendering them more water-soluble and readily excretable. researchgate.netnih.gov Elevated GST activity is another common mechanism that contributes to insecticide resistance in insects. mdpi.comnih.gov

Table 2: Major Enzyme Families in Pyrethroid Detoxification in Non-Mammalian Species

| Enzyme Family | Detoxification Phase | Primary Function | Role in Resistance |

|---|---|---|---|

| Carboxylesterases (CarEs) | Phase I (Hydrolysis) | Cleavage of the ester bond | Gene overexpression leads to increased hydrolysis |

| Cytochrome P450s (CYPs) | Phase I (Oxidation) | Adds oxygen to make compounds more water-soluble | Upregulation of specific genes enhances metabolism |

| Glutathione S-Transferases (GSTs) | Phase II (Conjugation) | Attaches glutathione to metabolites for excretion | Increased activity contributes to detoxification |

Identification and Characterization of Biochemical Targets Beyond Ion Channels

Studies have investigated the effects of pyrethroids on other types of ion channels, including:

Voltage-Gated Calcium Channels (VGCCs): Some studies have shown that pyrethroids can modulate the function of VGCCs. ens-lyon.fr For example, deltamethrin (B41696) has been reported to act as an agonist on certain calcium channels, increasing the influx of calcium and subsequent neurotransmitter release. ens-lyon.fr

GABA-gated Chloride Channels: The GABA receptor-chloride channel complex, a target for insecticides like dieldrin, has also been examined as a potential secondary target for pyrethroids. nih.govnih.gov

Nicotinic Acetylcholine Receptors (nAChRs): While primarily the target of neonicotinoid insecticides, some interaction with pyrethroids has been explored, though the effects are generally less potent compared to their action on sodium channels. nih.gov

These interactions with non-target ion channels are generally considered secondary effects and are less critical to the primary insecticidal action than the potent disruption of voltage-gated sodium channels. nih.gov

Research on Industrial and Applied Chemical Synthesis Perspectives

2-Phenoxybenzyl Acetate (B1210297) as a Chemical Building Block in Advanced Organic Synthesis

2-Phenoxybenzyl acetate serves as a valuable chemical building block in organic synthesis due to the presence of multiple reactive sites: the ester group, the aromatic rings, and the benzylic position. These features allow for a variety of chemical transformations, making it a suitable starting point for constructing more elaborate molecular architectures.

The core value of the 2-phenoxybenzyl moiety lies in its use as a scaffold for introducing specific functionalities. Research has demonstrated the synthesis of novel compounds with potential herbicidal activity through the esterification of 2-substituted-oxy-benzyl alcohols. researchgate.netepa.gov In these syntheses, the 2-phenoxybenzyl structure is the core component to which other chemical groups are attached to explore structure-activity relationships. The aim is to discover new compounds with desired biological activities by modifying the substituents on this central scaffold. researchgate.netepa.gov

The synthesis of these derivatives typically involves straightforward and well-established chemical reactions, such as esterification, which underscores the practical utility of 2-phenoxybenzyl alcohol (the precursor to the acetate) as a reliable building block in multi-step synthetic sequences. researchgate.netepa.gov

Utilization as an Intermediate in Specific Chemical Product Development

As a chemical intermediate, this compound is a precursor molecule that is transformed in one or more steps into a final product, such as a pharmaceutical, agrochemical, or specialty chemical. The phenoxybenzyl structure is a key component in various biologically active molecules.

For instance, derivatives of 2-phenoxybenzyl alcohol are used as starting materials in the preparation of phenoxybenzyloxycarbonyl compounds that exhibit insecticidal and acaricidal properties. google.com This highlights the role of the 2-phenoxybenzyl scaffold as a crucial intermediate in the development of agrochemicals.

Furthermore, the related compound, 2-phenoxybenzoic acid, is used to synthesize 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole derivatives, which have been investigated for their potential as benzodiazepine (B76468) receptor agonists with anticonvulsant activity. nih.gov Although this synthesis starts from the corresponding carboxylic acid, it establishes the importance of the 2-phenoxybenzyl skeleton in medicinal chemistry. It is plausible that this compound could serve as an intermediate in the synthesis of such compounds, potentially through oxidation of the benzylic group to the carboxylic acid.

The following table summarizes key reaction pathways where phenoxybenzyl derivatives act as intermediates.